molecular formula C10H13BrClNO B6197158 rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis CAS No. 2740592-35-0

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B6197158
CAS No.: 2740592-35-0
M. Wt: 278.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a useful research compound. Its molecular formula is C10H13BrClNO and its molecular weight is 278.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-methoxyphenol", "ethyl 2-bromoacetate", "sodium hydride", "1,2-dibromoethane", "sodium borohydride", "ammonium chloride", "hydrochloric acid", "racemic 1,2-dihydro-1-aminonaphthalene" ], "Reaction": [ "Step 1: Ethylation of 4-bromo-2-methoxyphenol with ethyl 2-bromoacetate in the presence of sodium hydride to yield ethyl 4-bromo-2-methoxyphenylacetate.", "Step 2: Reduction of ethyl 4-bromo-2-methoxyphenylacetate with sodium borohydride to yield 4-bromo-2-methoxyphenylacetic acid.", "Step 3: Bromination of 4-bromo-2-methoxyphenylacetic acid with 1,2-dibromoethane in the presence of hydrochloric acid to yield racemic 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one.", "Step 4: Reduction of racemic 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-one with sodium borohydride to yield racemic 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-ol.", "Step 5: Conversion of racemic 5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-ol to racemic 1,2-dihydro-1-aminonaphthalene through a series of chemical reactions.", "Step 6: Resolution of racemic 1,2-dihydro-1-aminonaphthalene with ammonium chloride to yield rac-(1R,2S)-1,2-dihydro-1-aminonaphthalene hydrochloride.", "Step 7: Conversion of rac-(1R,2S)-1,2-dihydro-1-aminonaphthalene hydrochloride to rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis through a series of chemical reactions." ] }

CAS No.

2740592-35-0

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.